molecular formula C16H19NO B12724136 3-(1,1-Dimethylethyl)-N-hydroxy-(1,1'-biphenyl)-4-amine CAS No. 345667-01-8

3-(1,1-Dimethylethyl)-N-hydroxy-(1,1'-biphenyl)-4-amine

Katalognummer: B12724136
CAS-Nummer: 345667-01-8
Molekulargewicht: 241.33 g/mol
InChI-Schlüssel: YJQJOONVCZZDPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1,1-Dimethylethyl)-N-hydroxy-(1,1’-biphenyl)-4-amine is an organic compound with a complex structure that includes a biphenyl core substituted with a tert-butyl group and a hydroxyamine functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Dimethylethyl)-N-hydroxy-(1,1’-biphenyl)-4-amine typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Hydroxyamine Functionalization: The hydroxyamine group is introduced through a nucleophilic substitution reaction, where a suitable amine reacts with a hydroxylamine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1,1-Dimethylethyl)-N-hydroxy-(1,1’-biphenyl)-4-amine undergoes various chemical reactions, including:

    Oxidation: The hydroxyamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or hydroxylamines.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or hydroxylamines.

    Substitution: Nitrated, sulfonated, or halogenated biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-(1,1-Dimethylethyl)-N-hydroxy-(1,1’-biphenyl)-4-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.

Wirkmechanismus

The mechanism of action of 3-(1,1-Dimethylethyl)-N-hydroxy-(1,1’-biphenyl)-4-amine involves its interaction with molecular targets such as enzymes or receptors. The hydroxyamine group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the biphenyl core can interact with hydrophobic pockets in proteins, affecting their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenol, 2,4-bis(1,1-dimethylethyl): Similar in structure but lacks the hydroxyamine group.

    1,1′-([1,1′-Biphenyl]-4,4′-diyl)bis(3-aryl-5-phenylformazans): Contains a biphenyl core but with different substituents.

Uniqueness

3-(1,1-Dimethylethyl)-N-hydroxy-(1,1’-biphenyl)-4-amine is unique due to the presence of both the tert-butyl group and the hydroxyamine functional group, which confer distinct chemical properties and reactivity. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Eigenschaften

CAS-Nummer

345667-01-8

Molekularformel

C16H19NO

Molekulargewicht

241.33 g/mol

IUPAC-Name

N-(2-tert-butyl-4-phenylphenyl)hydroxylamine

InChI

InChI=1S/C16H19NO/c1-16(2,3)14-11-13(9-10-15(14)17-18)12-7-5-4-6-8-12/h4-11,17-18H,1-3H3

InChI-Schlüssel

YJQJOONVCZZDPE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=C(C=CC(=C1)C2=CC=CC=C2)NO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.